Bromosulfophthalein(2-)
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Overview
Description
Bromosulfophthalein(2-) is an organosulfonate oxoanion obtained by deprotonation of both sulfonyl groups of bromosulfophthalein. It has a role as a dye. It is a conjugate base of a bromosulfophthalein.
A phenolphthalein that is used as a diagnostic aid in hepatic function determination.
Scientific Research Applications
Hepatic Function and Microsomal Enzyme Induction
A significant finding in the application of bromosulfophthalein is its relationship with hepatic function and microsomal enzyme induction. In a study, a patient treated with phenobarbital and other anticonvulsant drugs for an extended period exhibited a marked increase in bromosulfophthalein, dibromosulfophthalein, and indocyanine green fractional clearance. This increase was attributed to a notable rise in hepatic blood flow while hepatic extraction remained normal. These changes correlated with signs of hepatic microsomal enzyme induction, emphasizing bromosulfophthalein's role in evaluating hepatic function and drug-induced enzyme induction (Capron et al., 1975).
Hepatic Uptake and Storage Impairment
Another important application involves assessing hepatic uptake and storage impairment. A study reported a new form of chronic benign hyperbilirubinemia primarily due to a defect in hepatic uptake and storage, closely resembling the condition observed in mutant Southdown sheep. The patient showed dramatically reduced plasma disappearance rates of bromosulfophthalein and its derivatives, underscoring the compound's diagnostic relevance in hepatic function disorders (Dhumeaux & Berthelot, 1975).
Polycystic Liver Disease
In the context of polycystic liver disease, bromosulfophthalein was utilized to understand the mechanisms of cyst fluid formation. The absence of preoperatively administered bromosulfophthalein in cyst fluid, along with similarities between cyst fluid and plasma osmolarity and electrolyte concentrations, suggests the cyst lining's permeability to inorganic ions. This insight aids in comprehending hepatic cyst enlargement and the potential role of organic substances in cyst growth (Fisher et al., 1974).
Intrahepatic Cholestasis
Bromosulfophthalein has been applied in studying familial benign chronic intrahepatic cholestasis, where affected individuals exhibited abnormal bromosulfophthalein retention and other biochemical anomalies. These findings facilitated the understanding of this rare disorder's pathophysiology and its autosomal recessive inheritance pattern (Eriksson & Larsson, 2007).
Properties
Molecular Formula |
C20H8Br4O10S2-2 |
---|---|
Molecular Weight |
792 g/mol |
IUPAC Name |
2-hydroxy-5-[4,5,6,7-tetrabromo-1-(4-hydroxy-3-sulfonatophenyl)-3-oxo-2-benzofuran-1-yl]benzenesulfonate |
InChI |
InChI=1S/C20H10Br4O10S2/c21-15-13-14(16(22)18(24)17(15)23)20(34-19(13)27,7-1-3-9(25)11(5-7)35(28,29)30)8-2-4-10(26)12(6-8)36(31,32)33/h1-6,25-26H,(H,28,29,30)(H,31,32,33)/p-2 |
InChI Key |
OHTXTCNTQJFRIG-UHFFFAOYSA-L |
SMILES |
C1=CC(=C(C=C1C2(C3=C(C(=C(C(=C3Br)Br)Br)Br)C(=O)O2)C4=CC(=C(C=C4)O)S(=O)(=O)[O-])S(=O)(=O)[O-])O |
Canonical SMILES |
C1=CC(=C(C=C1C2(C3=C(C(=C(C(=C3Br)Br)Br)Br)C(=O)O2)C4=CC(=C(C=C4)O)S(=O)(=O)[O-])S(=O)(=O)[O-])O |
Synonyms |
Bromosulfophthalein Bromosulphthalein Bromsulphalein Bromthalein Disodium, Sulfobromophthalein Sodium, Sulfobromophthalein Sulfobromophthalein Sulfobromophthalein Disodium Sulfobromophthalein Sodium Tetrabromsulphthalein |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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